molecular formula C24H24N4O3 B2823683 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1358063-52-1

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2823683
CAS No.: 1358063-52-1
M. Wt: 416.481
InChI Key: MVLMHXUKAAUWRG-UHFFFAOYSA-N
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Description

“2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one” is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridazinone precursors. Common synthetic routes may involve:

    Condensation reactions: Combining substituted phenyl hydrazines with diketones to form the pyridazinone core.

    Cyclization reactions: Forming the oxadiazole ring through cyclization of appropriate intermediates.

    Substitution reactions: Introducing ethoxy and isopropyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridazinone derivatives with modified biological properties.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of new organic molecules.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes, useful in biochemical research.

    Receptor binding studies: Investigating interactions with biological receptors.

Medicine

    Drug development: Potential candidates for developing new pharmaceuticals targeting various diseases.

    Antimicrobial agents: Possible applications as antimicrobial or antifungal agents.

Industry

    Material science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of “2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one” involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring with various functional groups.

Uniqueness

    Structural complexity: The combination of pyridazinone and oxadiazole rings with specific substituents makes it unique.

    Biological activity: The specific arrangement of functional groups may result in unique biological properties compared to similar compounds.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-30-20-11-9-19(10-12-20)24-25-22(31-27-24)15-28-23(29)14-13-21(26-28)18-7-5-17(6-8-18)16(2)3/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLMHXUKAAUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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